molecular formula C9H10BrNO2S B2979947 5-Bromo-1-(methylsulfonyl)indoline CAS No. 446054-18-8

5-Bromo-1-(methylsulfonyl)indoline

Cat. No.: B2979947
CAS No.: 446054-18-8
M. Wt: 276.15
InChI Key: KLTSAXZCGBYCPU-UHFFFAOYSA-N
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Description

5-Bromo-1-(methylsulfonyl)indoline is a brominated indoline derivative with a methylsulfonyl group attached to the first position of the indoline ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with indoline or its derivatives.

  • Bromination: The indoline core is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

  • Methylsulfonylation: The brominated indoline is then treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) to introduce the methylsulfonyl group at the 1-position.

Industrial Production Methods: Industrial-scale synthesis of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale reactors are used to handle the chemical reactions efficiently.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine or the sulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of indoline.

  • Reduction Products: Reduced forms of the compound, such as 5-bromoindoline.

  • Substitution Products: Derivatives with different functional groups at the bromine or sulfonyl positions.

Scientific Research Applications

Chemistry: 5-Bromo-1-(methylsulfonyl)indoline is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays. Medicine: Research is ongoing to explore its medicinal properties, including its potential as an anti-inflammatory or anticancer agent. Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-Bromo-3-(methylsulfonyl)benzene: A structurally related compound with a benzene ring instead of an indoline core.

  • 5-Bromoindoline: A simpler derivative without the methylsulfonyl group.

This comprehensive overview highlights the significance of 5-Bromo-1-(methylsulfonyl)indoline in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

5-bromo-1-methylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTSAXZCGBYCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To DMF (5.0 ml) was added sodium hydride (53 mg, 1.3 mmol) and the solution stirred at room temperature for 30 min. 5-Bromoindoline (240 mg, 1.2 mmol) was added and the solution was stirred at room temperature for 30 min. Methanesulfonyl chloride (94 ul, 1.2 mmol) was added and the solution stirred at room temperature overnight, then concentrated in vacuo. The crude product was purified by column chromatography on silica gel eluting with 2% CH3OH/CHCl3 to give the title compound (202 mg, 60%).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
94 μL
Type
reactant
Reaction Step Two
Quantity
53 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
60%

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